1,1-dioxo-1lambda6-thietane-3-carbonitrile
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Overview
Description
1,1-dioxo-1lambda6-thietane-3-carbonitrile is a sulfur-containing heterocyclic compound with a four-membered ring structure It is known for its high reactivity due to the presence of an electron-deficient carbon-carbon double bond and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile can be synthesized from thietan-3-one through a multi-step process. The initial step involves the addition of trimethylsilyl cyanide to the carbonyl group of thietan-3-one, forming a silylated cyanohydrin intermediate. This intermediate is then subjected to oxidation of the sulfur atom, followed by dehydration to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-dioxo-1lambda6-thietane-3-carbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] and [4+2] cycloaddition reactions with 1,3-dipoles and conjugated dienes, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Cycloaddition Reactions: These reactions typically involve the use of 1,3-dipoles such as nitrones, nitrile oxides, and diazoalkanes under mild conditions.
Oxidation: Common oxidizing agents like hydrogen peroxide or peracids may be used for the oxidation of sulfur atoms in the compound.
Major Products Formed:
Scientific Research Applications
1,1-dioxo-1lambda6-thietane-3-carbonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules through cycloaddition reactions.
Medicinal Chemistry: The compound’s derivatives are of interest for their potential medicinal properties, particularly in the development of new pharmaceuticals.
Material Science: Its unique reactivity makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 1,1-dioxo-1lambda6-thietane-3-carbonitrile exerts its effects is primarily through its high reactivity in cycloaddition reactions. The electron-deficient carbon-carbon double bond and the nitrile group facilitate these reactions, leading to the formation of various cyclic adducts. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reacting species and the specific conditions employed .
Comparison with Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is structurally similar and undergoes similar cycloaddition reactions.
Other Thiete Dioxides: Various alkyl-, halogen-, and aryl-substituted thiete dioxides share similar reactivity patterns.
Uniqueness: 1,1-dioxo-1lambda6-thietane-3-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and provides additional opportunities for further modification. This makes it a versatile compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C4H5NO2S |
---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
1,1-dioxothietane-3-carbonitrile |
InChI |
InChI=1S/C4H5NO2S/c5-1-4-2-8(6,7)3-4/h4H,2-3H2 |
InChI Key |
UBDCSXBHYRAJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)C#N |
Origin of Product |
United States |
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